2,2'-(1-Benzylpiperidine-4,4-diyl)diacetic acid
Overview
Description
2,2’-(1-Benzylpiperidine-4,4-diyl)diacetic acid is an organic compound with the molecular formula C16H21NO4 and a molecular weight of 291.34 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a benzyl group and two acetic acid moieties. It is primarily used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of 2,2’-(1-Benzylpiperidine-4,4-diyl)diacetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of Acetic Acid Moieties:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2,2’-(1-Benzylpiperidine-4,4-diyl)diacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine positions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
2,2’-(1-Benzylpiperidine-4,4-diyl)diacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of 2,2’-(1-Benzylpiperidine-4,4-diyl)diacetic acid involves its interaction with specific molecular targets. The benzyl group and piperidine ring allow it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing biological processes such as neurotransmission and metabolic regulation .
Comparison with Similar Compounds
Similar compounds to 2,2’-(1-Benzylpiperidine-4,4-diyl)diacetic acid include:
1-Benzylpiperidine-4-carboxylic acid: Lacks the additional acetic acid moiety, resulting in different chemical properties and biological activities.
4-Benzylpiperidine: A simpler structure without the acetic acid groups, used in different chemical contexts.
2,2’-(1-Benzylpiperidine-4,4-diyl)diethylamine: Contains ethyl groups instead of acetic acid, leading to variations in reactivity and application.
The uniqueness of 2,2’-(1-Benzylpiperidine-4,4-diyl)diacetic acid lies in its dual acetic acid groups, which enhance its solubility and reactivity, making it a versatile compound in various research fields.
Properties
IUPAC Name |
2-[1-benzyl-4-(carboxymethyl)piperidin-4-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c18-14(19)10-16(11-15(20)21)6-8-17(9-7-16)12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDSMUSVGKPQSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC(=O)O)CC(=O)O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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